6,7-Difluoro-1-isopropylbenzoimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2/c1-6(2)14-5-13-8-4-3-7(11)9(12)10(8)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZCGWZHWVIVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716518 | |
| Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-46-3 | |
| Record name | 1H-Benzimidazole, 6,7-difluoro-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Difluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6,7 Difluoro 1 Isopropylbenzoimidazole and Its Analogues
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of the target molecule, 6,7-Difluoro-1-isopropylbenzoimidazole, deconstructs the compound into simpler, commercially available starting materials. The primary disconnection occurs at the N-isopropyl bond, suggesting an N-alkylation of a 6,7-difluorobenzimidazole intermediate. This intermediate, in turn, can be formed through the cyclization of a corresponding o-phenylenediamine (B120857) derivative.
This leads to the identification of the key precursor: 1,2-diamino-4,5-difluorobenzene (B1301191) (also known as 4,5-difluoro-1,2-phenylenediamine). This starting material is commercially available, which significantly streamlines the initial steps of the synthesis. The retrosynthetic pathway can be summarized as follows:
Detailed Synthetic Pathways for the Benzimidazole (B57391) Core Formation
The construction of the benzimidazole ring is a pivotal step in the synthesis. This is typically achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile.
Cyclization Reactions for Benzimidazole Ring Construction
The formation of the 6,7-difluorobenzimidazole core is accomplished by the cyclization of 1,2-diamino-4,5-difluorobenzene. A common and effective method for this transformation is the Phillips condensation, which involves heating the diamine with formic acid. youtube.com The formic acid serves as the source of the C2 carbon of the benzimidazole ring.
The reaction proceeds via the initial formation of a formamide (B127407) intermediate, followed by an intramolecular cyclization with the elimination of a water molecule to yield the aromatic benzimidazole ring.
Table 1: Cyclization of 1,2-diamino-4,5-difluorobenzene
| Reactant 1 | Reactant 2 | Conditions | Product |
| 1,2-diamino-4,5-difluorobenzene | Formic Acid | Reflux | 6,7-difluorobenzimidazole |
Introduction of Fluorine Atoms at Positions 6 and 7
The fluorine atoms at the 6 and 7 positions are introduced via the selection of the appropriate starting material, namely 1,2-diamino-4,5-difluorobenzene. The synthesis of this precursor, while commercially available, can be achieved through multi-step sequences starting from less complex fluorinated or chlorinated benzenes. For instance, routes involving the nitration of substituted halobenzenes followed by reduction and, if necessary, halogen exchange reactions (such as the Halex process) can be employed. organic-chemistry.org However, the direct use of the commercially available diamine is the most efficient approach.
Introduction of the 1-Isopropyl Group: Regioselective Alkylation Methods
With the 6,7-difluorobenzimidazole core in hand, the final step in the synthesis of the target compound is the introduction of the isopropyl group at the N-1 position. This is typically achieved through a regioselective N-alkylation reaction.
The presence of two nitrogen atoms in the benzimidazole ring can potentially lead to a mixture of N-1 and N-3 alkylated products. However, in the case of unsubstituted benzimidazoles, the two nitrogens are equivalent due to tautomerism. The introduction of the isopropyl group can be accomplished by reacting 6,7-difluorobenzimidazole with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a suitable base. The choice of base and solvent can influence the regioselectivity of the reaction, especially in more complex benzimidazole systems. beilstein-journals.org Common bases used for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Table 2: N-Isopropylation of 6,7-difluorobenzimidazole
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 6,7-difluorobenzimidazole | 2-Bromopropane | K2CO3 | DMF | This compound |
| 6,7-difluorobenzimidazole | 2-Iodopropane | NaH | THF | This compound |
The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring can decrease the nucleophilicity of the benzimidazole nitrogens, potentially requiring more forcing reaction conditions (e.g., higher temperatures) to achieve efficient alkylation.
Synthesis of Structurally Modified Analogues and Derivatives of this compound
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. One area of modification is the isopropyl moiety itself.
Modifying Substituents on the Isopropyl Moiety
To introduce functionality to the isopropyl group, such as a hydroxyl group, alternative synthetic strategies are required. One approach involves the use of a different alkylating agent. For instance, to synthesize an analogue with a hydroxyl group on the tertiary carbon of the isopropyl moiety, one could envision an alkylation with a protected hydroxyisopropyl halide, followed by deprotection.
A more direct route to a hydroxylated analogue, such as 1-(6,7-difluorobenzimidazol-1-yl)propan-2-ol, would involve the reaction of 6,7-difluorobenzimidazole with propylene (B89431) oxide. This reaction typically proceeds via nucleophilic ring-opening of the epoxide by the benzimidazole nitrogen, yielding the secondary alcohol.
Table 3: Synthesis of a Hydroxylated Analogue
| Reactant 1 | Reactant 2 | Conditions | Product |
| 6,7-difluorobenzimidazole | Propylene Oxide | Basic or acidic catalysis | 1-(6,7-Difluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol |
Alternatively, functionalized building blocks can be employed earlier in the synthesis. For example, starting with a protected amino alcohol which is then used to alkylate a suitable nitroaromatic precursor, followed by reduction and cyclization, can provide access to a wider range of analogues.
Derivatization at Other Positions of the Benzimidazole Ring
The functionalization of the benzimidazole core is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. For this compound, derivatization can be envisioned at the C2, C4, and C5 positions of the benzimidazole ring system.
C2-Position Derivatization: The C2 position of the benzimidazole ring is often the most straightforward to functionalize. A common method involves the condensation of a substituted 1,2-diaminobenzene with various carbonyl compounds. For instance, reacting 3,4-difluoro-N1-isopropylaniline with a substituted aldehyde can introduce a variety of groups at the C2 position. While specific examples for the target compound are scarce, research on other benzimidazoles demonstrates the feasibility of introducing aryl, alkyl, and heterocyclic moieties at this position. nih.gov
C4 and C5-Position Derivatization: The difluoro-substituted benzene ring presents opportunities for electrophilic and nucleophilic substitution reactions, although the presence of two deactivating fluorine atoms makes electrophilic substitution challenging.
Electrophilic Aromatic Substitution: Reactions such as nitration and halogenation on the benzene moiety of the benzimidazole ring are known methods for derivatization. However, the strong electron-withdrawing nature of the fluorine atoms and the benzimidazole ring itself deactivates the benzene part towards electrophilic attack. Specific conditions, such as the use of strong acids and high temperatures, might be required, but no specific research data for such reactions on this compound could be retrieved.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the difluorinated benzene ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). This could allow for the introduction of nucleophiles like amines, alkoxides, or thiolates, replacing one of the fluorine atoms. The success of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for C-H functionalization and cross-coupling reactions. Palladium-, nickel-, or iron-catalyzed reactions could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the C4 or C5 positions. nih.govnih.gov These methods often offer higher selectivity and milder reaction conditions compared to classical substitution reactions. However, specific applications of these methods on this compound have not been reported in the reviewed literature.
Isosteric Replacements and Bioisosteric Design Approaches
Isosteric and bioisosteric replacements are fundamental strategies in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, these approaches can be applied to various parts of the molecule.
Benzimidazole Core Analogs: The benzimidazole core itself is a bioisostere of naturally occurring purines. nih.gov Further modifications could involve replacing the imidazole (B134444) part with other five-membered heterocycles like triazoles or the benzene ring with other aromatic or heteroaromatic systems.
Fluorine and Isopropyl Group Analogs: The fluorine atoms at the C6 and C7 positions are crucial for modulating the electronic properties and metabolic stability of the molecule. Bioisosteric replacements for fluorine are less common, but other small electron-withdrawing groups could be considered. The isopropyl group at the N1 position contributes to the lipophilicity and steric bulk of the molecule. This group could be replaced by other alkyl groups, cycloalkyl groups, or small heterocyclic rings to fine-tune the compound's properties.
While the principles of isosteric replacement are well-established, specific examples and their impact on the biological activity of this compound are not available in the public domain.
Optimization of Reaction Conditions: Yields, Purity, and Scalability Considerations for Research Applications
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde. For this compound, this would likely involve the reaction of 1,2-diamino-4,5-difluorobenzene followed by N-isopropylation, or the direct condensation of 3,4-difluoro-N1-isopropylaniline with a suitable one-carbon synthon.
Yield and Purity Optimization: The optimization of reaction conditions is critical to maximize the yield and purity of the final product. Key parameters to consider include:
Catalyst: Various catalysts, including protic and Lewis acids, have been employed to promote benzimidazole formation.
Solvent: The choice of solvent can significantly impact reaction rates and yields.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction and minimize the formation of byproducts.
Purification Methods: Purification of the final compound is essential to remove impurities. Common techniques for benzimidazole derivatives include:
Recrystallization: An effective method for obtaining highly pure crystalline products.
Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases is widely used for purification. nih.gov
Sublimation: For thermally stable compounds, vacuum sublimation can be a powerful purification technique. nih.gov
Scalability: For research applications that require larger quantities of the compound, the scalability of the synthetic route is a major consideration. A scalable synthesis should ideally involve:
Readily available and inexpensive starting materials.
Robust and high-yielding reactions.
Simple and efficient purification procedures.
Unfortunately, specific data regarding the optimized yields, purity, and scalability for the synthesis of this compound for research applications could not be located in the available literature.
Green Chemistry Principles in the Synthesis of Fluorinated Benzimidazoles
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. For the synthesis of fluorinated benzimidazoles like this compound, several green chemistry metrics can be considered.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener.
E-Factor and Process Mass Intensity (PMI): The E-Factor, introduced by Roger Sheldon, quantifies the amount of waste produced per unit of product. Process Mass Intensity (PMI) is a similar metric that considers the total mass used in a process (reactants, solvents, reagents) to produce a certain mass of product. The goal is to minimize both the E-Factor and PMI.
Use of Greener Solvents and Catalysts: The choice of solvents and catalysts has a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of:
Water or other benign solvents: Replacing hazardous organic solvents with water or biodegradable alternatives.
Reusable catalysts: Employing heterogeneous or recyclable catalysts to reduce waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
While general green chemistry approaches for benzimidazole synthesis have been reported, specific studies detailing the application and quantification of these principles for the synthesis of this compound are not yet available.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures. Through the analysis of various nuclei, including ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the atomic arrangement and connectivity within 6,7-Difluoro-1-isopropylbenzoimidazole can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the isopropyl group and the aromatic protons.
The isopropyl group would feature a septet for the methine proton (CH) coupled to the six equivalent methyl protons (CH₃), which would appear as a doublet. The chemical shift of the methine proton would be further downfield due to the deshielding effect of the adjacent nitrogen atom of the imidazole (B134444) ring. The aromatic region would display signals for the two protons on the benzene (B151609) ring, with their multiplicity and coupling constants influenced by both proton-proton and proton-fluorine couplings.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Predicted | Septet | Predicted | Isopropyl-CH |
| Predicted | Doublet | Predicted | Isopropyl-CH₃ |
| Predicted | Multiplet | Predicted | Aromatic-H |
| Predicted | Multiplet | Predicted | Aromatic-H |
| Predicted | Singlet | Predicted | Imidazole-H |
Note: Actual experimental data is required for precise values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the benzene ring will be significantly affected by the attached fluorine atoms through carbon-fluorine coupling.
The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. The carbons of the benzimidazole (B57391) core will be observed at lower field, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting patterns.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| Predicted | --- | Isopropyl-CH |
| Predicted | --- | Isopropyl-CH₃ |
| Predicted | ¹JCF | Aromatic-CF |
| Predicted | ¹JCF | Aromatic-CF |
| Predicted | nJCF | Aromatic-C |
| Predicted | nJCF | Aromatic-C |
| Predicted | --- | Imidazole-C |
| Predicted | --- | Imidazole-C |
| Predicted | --- | Imidazole-C |
Note: Actual experimental data is required for precise values and coupling constants.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: Chemical Shifts and Coupling Constants
Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would provide direct evidence of the fluorine atoms. The chemical shifts of the fluorine signals are highly sensitive to their electronic environment.
The two fluorine atoms at positions 6 and 7 are chemically non-equivalent and are expected to show distinct signals. The coupling between these fluorine atoms, as well as couplings to adjacent protons and carbons, would provide valuable structural information. For instance, the magnitude of the fluorine-fluorine coupling constant (JFF) can help to confirm their ortho relationship.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Predicted | Doublet of Doublets | JFF, JFH | F-6 |
| Predicted | Doublet of Doublets | JFF, JFH | F-7 |
Note: Actual experimental data is required for precise values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning NMR signals and establishing the complete connectivity of a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would confirm the coupling between the isopropyl methine proton and the methyl protons. It would also help to trace the connectivity of the aromatic protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is crucial for assigning the signals of protonated carbons in the molecule, such as those in the isopropyl group and the aromatic ring. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds (long-range ¹³C-¹H coupling). sdsu.edu This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, it could show a correlation between the isopropyl methine proton and the carbons of the imidazole ring, confirming the point of attachment. youtube.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. nih.gov This accuracy allows for the determination of the elemental composition of the molecule, which is a definitive confirmation of its chemical formula. For this compound, the experimentally determined mass would be compared to the calculated exact mass of its molecular formula, C₁₀H₁₀F₂N₂ (196.0866). cymitquimica.com
The fragmentation pattern observed in the mass spectrum can also provide structural information. The cleavage of the isopropyl group or fragmentation of the benzimidazole ring would result in characteristic fragment ions, further supporting the proposed structure.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of a compound by fragmenting a selected parent ion and analyzing the resulting daughter ions. For this compound (molar mass: 196.20 g/mol ), the initial mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at an m/z of 196. optica.org
In an MS/MS experiment, this molecular ion would be isolated and subjected to collision-induced dissociation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The most probable fragmentation pathways would involve the cleavage of the N-isopropyl group. Two primary fragmentation routes are anticipated:
Loss of a Propylene (B89431) Molecule: A common fragmentation for N-alkylated benzimidazoles involves a rearrangement to eliminate an alkene, in this case, propylene (C₃H₆, mass of 42 Da), leading to a fragment ion at m/z 154, corresponding to the 6,7-difluorobenzimidazole radical cation.
Loss of a Methyl Radical: Cleavage of a methyl group from the isopropyl substituent would result in the loss of 15 Da, producing a fragment ion at m/z 181.
Formation of an Isopropyl Cation: Cleavage of the N-C bond could lead to the formation of a stable isopropyl cation ([C₃H₇]⁺) at m/z 43, which would likely be a prominent peak in the spectrum. nih.govdocbrown.infopearson.comvaia.com The remaining 6,7-difluorobenzimidazole radical would have a mass of 153 Da.
These predicted fragmentation patterns provide a clear fingerprint for confirming the presence and connectivity of the isopropyl group attached to the benzimidazole core.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| m/z (Da) | Proposed Fragment | Corresponding Neutral Loss |
|---|---|---|
| 196 | [C₁₀H₁₀F₂N₂]⁺ (Molecular Ion) | - |
| 181 | [C₉H₇F₂N₂]⁺ | CH₃• (Methyl radical) |
| 154 | [C₇H₄F₂N₂]⁺• | C₃H₆ (Propylene) |
| 153 | [C₇H₃F₂N₂]• | C₃H₇⁺ (Isopropyl cation) |
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm its key structural features. nih.govopenstax.orgorgchemboulder.com
Aromatic C-H Stretching: Aromatic C-H bonds typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3030 cm⁻¹ range. libretexts.org
Aliphatic C-H Stretching: The C-H bonds of the isopropyl group will produce strong absorptions just below 3000 cm⁻¹, in the 2980-2870 cm⁻¹ range.
Aromatic Ring Stretching: The C=C and C=N stretching vibrations within the fused benzimidazole ring system are expected to produce a series of sharp, medium-to-strong bands in the 1620-1450 cm⁻¹ region. researchgate.net
C-F Stretching: The carbon-fluorine bonds are strong and polar, giving rise to very intense absorption bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The exact positions will be influenced by their aromatic substitution pattern.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring would appear in the 900-675 cm⁻¹ region, with the specific frequency being diagnostic of the substitution pattern.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| 3100 - 3030 | Medium-Weak | Aromatic C-H Stretch |
| 2980 - 2870 | Strong | Aliphatic C-H Stretch (Isopropyl) |
| 1620 - 1450 | Medium-Strong | Aromatic C=C and C=N Ring Stretch |
| 1365 - 1385 | Medium | C-H Bend (Isopropyl, symmetric) |
| 1300 - 1100 | Very Strong | C-F Stretch |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. Benzimidazole and its derivatives are known to be chromophoric, typically exhibiting strong absorption in the UV region due to π → π* transitions within the conjugated aromatic system. spectrabase.comresearchgate.netsemanticscholar.org
For this compound, two main absorption bands are predicted in its UV-Vis spectrum, similar to other N-alkylated benzimidazoles. semanticscholar.org The primary, high-energy band would likely appear around 240-250 nm, with a secondary, lower-energy band around 275-285 nm. acs.orgnist.gov The fluorine and isopropyl substituents are not expected to dramatically alter the primary chromophore but may induce small bathochromic (red) or hypsochromic (blue) shifts.
Many benzimidazole derivatives are also known to be fluorescent, emitting light after electronic excitation. researchgate.netnih.govscilit.com It is plausible that this compound would exhibit fluorescence, likely with an emission maximum in the 300-360 nm range upon excitation at its absorption maximum. The fluorescence quantum yield would depend on the rigidity of the structure and the efficiency of non-radiative decay pathways.
Table 3: Predicted Electronic Absorption and Emission Properties
| Spectroscopy | Predicted λ_max (nm) | Transition Type |
|---|---|---|
| UV-Vis Absorption | ~245 nm | π → π* |
| ~280 nm | π → π* |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net Although no experimental crystal structure has been published for this compound, we can predict its key structural features and packing motifs based on analyses of similar fluorinated and N-alkylated benzimidazoles. scilit.commdpi.comnih.gov
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry would be defined by the planar benzimidazole ring system. The isopropyl group would be attached to one of the nitrogen atoms, with bond lengths and angles conforming to standard values for sp² and sp³ hybridized atoms. The C-F bonds on the aromatic ring would be expected to be approximately 1.35 Å in length. The tables below present hypothetical but plausible geometric parameters.
Table 4: Illustrative Bond Lengths
| Bond | Predicted Length (Å) |
|---|---|
| C-F | 1.35 |
| C=N (imidazole) | 1.33 |
| C-N (imidazole) | 1.38 |
| C-C (aromatic) | 1.39 |
| N-C (isopropyl) | 1.48 |
Table 5: Illustrative Bond Angles
| Angle | Predicted Angle (°) |
|---|---|
| C-C-F | 119.5 |
| C-N-C (imidazole) | 108.0 |
| C-N-C (N-isopropyl) | 125.0 |
Table 6: Illustrative Torsion Angles
| Torsion Angle | Predicted Angle (°) |
|---|---|
| C(ring)-C(ring)-N-C(isopropyl) | ~180 |
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)
π-π Stacking: The planar, electron-deficient fluorinated benzimidazole rings are expected to form π-π stacking interactions, which are a common feature in the crystal structures of aromatic molecules. researchgate.net These interactions play a crucial role in stabilizing the crystal lattice.
C-H···F and C-H···N Interactions: Weak hydrogen bonds are likely to be present. These can include interactions between the hydrogen atoms of the isopropyl group or the aromatic ring and the electronegative fluorine atoms or the sp²-hybridized nitrogen atom of an adjacent molecule. nih.govnih.gov While individually weak, the cumulative effect of these interactions can be significant for crystal stability. ed.ac.uk
Chiroptical Properties (if applicable): Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. synchrotron-soleil.fr This technique is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. nih.gov
The molecule this compound is achiral. It lacks a stereocenter and, assuming free rotation of the isopropyl group or a symmetric conformation in the crystal lattice, possesses a plane of symmetry that bisects the benzimidazole ring. Because it is achiral, it will not exhibit optical activity and therefore will not produce a signal in a CD spectrometer. An induced CD signal could theoretically be observed if the molecule were placed in a chiral environment (e.g., complexed with a chiral host molecule), but this is not an intrinsic property of the compound itself. acs.org
Computational Chemistry and Theoretical Investigations of 6,7 Difluoro 1 Isopropylbenzoimidazole
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. For benzimidazole (B57391) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide reliable results that correlate well with experimental data where available.
The first step in the computational analysis of 6,7-Difluoro-1-isopropylbenzoimidazole involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the minimum energy conformation on the potential energy surface. For this molecule, a key feature is the rotational freedom of the isopropyl group attached to the N1 position of the benzimidazole ring.
The conformational landscape would be explored by systematically rotating the isopropyl group and calculating the energy at each step. This would likely reveal the most stable conformer, which is expected to be the one that minimizes steric hindrance between the isopropyl methyl groups and the adjacent part of the benzimidazole system. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer would then be determined. Based on studies of similar structures, the bond lengths within the benzimidazole core are expected to be consistent with those of other reported benzimidazole derivatives.
Table 1: Projected Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar benzimidazole structures calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Projected Value |
|---|---|---|
| Bond Length | C-N (imidazole) | ~1.32 - 1.39 Å |
| C-C (benzene) | ~1.38 - 1.41 Å | |
| C-F | ~1.35 Å | |
| N-C (isopropyl) | ~1.47 Å | |
| Bond Angle | C-N-C (imidazole) | ~108° |
The introduction of two fluorine atoms at the 6 and 7 positions of the benzimidazole ring is expected to have a significant impact on the electronic structure of the molecule. Fluorine is a highly electronegative atom, and its presence will lead to a redistribution of electron density. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be performed to quantify the partial atomic charges on each atom. It is anticipated that the fluorine atoms and the nitrogen atoms of the imidazole (B134444) ring will carry negative partial charges, while the carbon atoms bonded to them will have positive partial charges.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be primarily localized on the electron-rich benzimidazole ring system. The LUMO, conversely, is likely to be distributed across the entire molecule, including the difluorinated benzene (B151609) portion. The electron-withdrawing nature of the fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzimidazole. The precise energy values and the HOMO-LUMO gap would be determined through DFT calculations.
Table 2: Projected Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and based on typical values for similar benzimidazole structures calculated at the B3LYP/6-311++G(d,p) level of theory.
| Orbital | Projected Energy (eV) |
|---|---|
| HOMO | -6.0 to -6.5 |
| LUMO | -1.5 to -2.0 |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show regions of high negative potential around the two nitrogen atoms of the imidazole ring and the two fluorine atoms, making these the most likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the isopropyl group and the benzimidazole ring would likely exhibit positive electrostatic potential, marking them as sites for potential nucleophilic interaction.
Thermochemical Calculations and Energetic Stability Assessment
Computational methods can be employed to calculate key thermochemical properties of this compound, providing insights into its stability and behavior at different temperatures. These calculations typically involve frequency analysis at the optimized geometry.
From the vibrational frequencies, thermodynamic parameters such as the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy can be determined. The heat of formation, a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states, can also be calculated. These values are crucial for understanding the energetic stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions with other chemical species. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, which are the high-energy structures that connect reactants and products.
The activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy difference between the reactants and the transition state. This information is critical for understanding the kinetics of a reaction and for predicting reaction rates. For instance, the mechanism of electrophilic substitution on the benzimidazole ring could be modeled to determine the most likely site of reaction and the associated energy barriers.
Comprehensive Review of Computational and Theoretical Investigations of this compound Reveals a Gap in Current Scientific Literature
A thorough examination of available scientific literature and chemical databases has revealed a significant absence of specific computational chemistry and theoretical investigation studies focused on the compound this compound. Despite its availability as a chemical scaffold from suppliers, in-depth theoretical analyses concerning its reaction mechanisms, molecular dynamics, and spectroscopic properties appear to be unpublished in the public domain. cymitquimica.com
Detailed searches were conducted to locate research pertaining to several key areas of computational chemistry for this specific molecule. The objective was to synthesize existing data into a comprehensive article. However, these searches did not yield any specific results for this compound in the following advanced theoretical areas:
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis: No studies were found that identified or analyzed the transition states involved in the synthesis or transformation of this compound. Such analyses are fundamental for understanding reaction mechanisms at a molecular level.
Energy Barriers and Reaction Pathways: There is no available research detailing the computational investigation of energy barriers for key synthetic steps. This information is crucial for optimizing reaction conditions and understanding the feasibility of different synthetic routes.
Molecular Dynamics Simulations: While molecular dynamics is a powerful tool for studying conformational flexibility and the effects of solvents on molecules, no specific simulations for this compound have been published. mdpi.comresearchgate.net Such studies would provide insight into the compound's behavior in different environments.
Prediction of Spectroscopic Properties from First Principles: The prediction of spectroscopic properties using quantum chemical methods is a cornerstone of modern chemical analysis. However, no literature was found that applies these first-principles calculations to predict the spectroscopic characteristics (such as NMR, IR, or UV-Vis spectra) of this compound.
While general information regarding the physical and chemical properties of similar fluorinated and benzimidazole-containing compounds is available, this does not extend to the specific, in-depth computational analyses requested. nih.govnih.gov The lack of published research in these specialized areas prevents the creation of a scientifically accurate and detailed article as outlined.
This gap in the literature suggests that the specific computational and theoretical profile of this compound remains an unexplored area of research. Therefore, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.
Reactivity and Mechanistic Studies of 6,7 Difluoro 1 Isopropylbenzoimidazole
Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In these reactions, an electrophile attacks the π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org The rate-determining step is typically the initial attack by the electrophile, which disrupts the ring's aromaticity. masterorganicchemistry.com
For 6,7-Difluoro-1-isopropylbenzoimidazole, the sites of potential electrophilic attack are the C4 and C5 positions on the benzene (B151609) portion of the molecule. The reactivity and regioselectivity of such a reaction would be governed by the combined electronic effects of the substituents:
Fluorine Atoms (at C6 and C7): Fluorine is an electronegative atom that deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I). However, it can also donate lone-pair electron density through a positive mesomeric effect (+M), which directs incoming electrophiles to the ortho and para positions. In this case, the C4 and C5 positions are ortho and meta, respectively, to the fluorine atoms.
Fused Imidazole (B134444) Ring: The benzimidazole system as a whole complicates simple predictions. The imidazole portion is generally considered electron-rich. When protonated or complexed with a Lewis acid under typical EAS conditions, the imidazole ring becomes strongly electron-withdrawing and deactivating.
N-Isopropyl Group: This alkyl group is weakly electron-donating.
Considering these factors, the benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the powerful inductive effect of the two fluorine atoms and the deactivating nature of the protonated imidazole ring under acidic conditions. Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require harsh conditions. masterorganicchemistry.comyoutube.com If a reaction were to occur, the precise substitution pattern (at C4 vs. C5) would depend on a complex interplay of these competing electronic influences.
Currently, there are no specific published studies detailing experimental outcomes or mechanistic investigations of electrophilic aromatic substitution on this compound.
Nucleophilic Substitution Reactions at Fluorinated Positions
Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is activated by electron-withdrawing groups. nih.gov The reaction typically proceeds through a stepwise addition-elimination mechanism involving a discrete, negatively charged intermediate known as a Meisenheimer complex, although concerted mechanisms have also been identified. nih.gov
The fluorine atoms at the C6 and C7 positions of this compound are potential sites for SNAr. The viability of this reaction depends on several factors:
Leaving Group: Fluoride is a poor leaving group compared to heavier halogens in many contexts, but it is often an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, facilitating nucleophilic attack.
Ring Activation: The fused imidazole ring acts as an electron-withdrawing group, which is necessary to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. This activation is crucial for the substitution to proceed. Dihalogenated molecules, especially those activated by nitro groups or heterocyclic rings, are known to undergo sequential nucleophilic substitutions. nih.gov
Given the electronic structure, it is predicted that this compound could react with strong nucleophiles (e.g., alkoxides, thiolates, amines) under suitable conditions to displace one or both fluorine atoms. Regioselectivity between the C6 and C7 positions would be influenced by the specific reaction conditions and the nature of the nucleophile.
However, a detailed search of the chemical literature reveals no specific examples or mechanistic studies of nucleophilic substitution reactions performed on this compound.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Functionalizable Sites
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. dntb.gov.ua Reactions like the Suzuki-Miyaura coupling (using organoboron reagents), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes) are cornerstones of modern synthetic chemistry. mdpi.com
The potential sites for these reactions on this compound are primarily the C-F bonds at positions C6 and C7. While C-F bonds are generally strong and less reactive than C-Cl, C-Br, or C-I bonds in cross-coupling, significant advances have been made in developing catalytic systems (often based on palladium or nickel) capable of activating C-F bonds. These reactions typically require specialized ligands and conditions to proceed efficiently.
Alternatively, C-H activation at the C2, C4, or C5 positions could be another route for metal-catalyzed functionalization, allowing for direct coupling without a pre-installed halide.
A summary of potential, though not experimentally verified, coupling reactions is presented below.
| Reaction Name | Coupling Partner | Potential Product Type | General Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Biaryl or Alkyl-aryl derivative | Palladium (Pd) or Nickel (Ni) |
| Heck Coupling | Alkene | Styrenyl-type derivative | Palladium (Pd) |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl-substituted derivative | Palladium (Pd) / Copper (Cu) |
| Buchwald-Hartwig Amination | Amine | Amino-substituted derivative | Palladium (Pd) |
Despite the synthetic potential, no specific studies reporting the use of this compound in metal-catalyzed coupling reactions have been found in the reviewed literature.
Cycloaddition Reactions and Heterocycle Annulation with the Benzimidazole Moiety
Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. youtube.com The imidazole and benzene rings of the benzimidazole system are aromatic and generally lack the reactivity of isolated double bonds needed to participate directly as components in common cycloaddition reactions like the Diels-Alder reaction under standard conditions.
However, the benzimidazole core could potentially be modified to undergo such reactions. For instance, functionalization of the benzene ring with a diene or dienophile moiety via reactions discussed in previous sections could pave the way for subsequent intramolecular or intermolecular cycloadditions.
Heterocycle annulation, the construction of a new ring onto an existing one, is another possibility. This would likely involve multi-step sequences where functional groups are first introduced onto the this compound core and then cyclized to form an additional heterocyclic ring.
No research has been published describing the use of this compound as a substrate in cycloaddition or heterocycle annulation reactions.
Oxidation and Reduction Chemistry of the Benzimidazole Core
The benzimidazole core possesses sites susceptible to both oxidation and reduction.
Oxidation: The tertiary nitrogen atom (N3) of the imidazole ring is a potential site for oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The aromatic rings are generally resistant to oxidation except under harsh conditions that would likely degrade the molecule.
Reduction: The benzene portion of the benzimidazole ring can be reduced under catalytic hydrogenation conditions (e.g., H₂ gas with a metal catalyst like Pd, Pt, or Rh), although this often requires high pressure and temperature due to the stability of the aromatic system. Such a reaction would yield a difluoro-isopropyl-tetrahydrobenzimidazole derivative.
There is no specific literature available on the oxidation or reduction chemistry of this compound.
Investigation of Reaction Intermediates and Transient Species
The investigation of reaction intermediates and transient species is crucial for a deep understanding of reaction mechanisms. For the potential reactions of this compound:
In electrophilic aromatic substitution , the key intermediate would be the cationic sigma complex (benzenium ion).
In nucleophilic aromatic substitution , the key intermediate would be the anionic Meisenheimer complex.
In metal-catalyzed coupling , organometallic intermediates involving the catalyst (e.g., palladium) would be formed.
The study of these species often requires specialized techniques such as low-temperature NMR spectroscopy, stopped-flow kinetics, or computational modeling. As there are no published experimental studies on the reactivity of this compound, no investigations into its specific reaction intermediates or transient species have been reported.
Academic Applications in Chemical Biology and Medicinal Chemistry Research Excluding Clinical/dosage/safety
Molecular Probes for Investigating Biological Pathways and Mechanisms
As a molecular probe, 6,7-Difluoro-1-isopropylbenzoimidazole can be employed to perturb and study specific biological pathways. Its carefully defined chemical structure allows it to interact with target proteins, thereby modulating their function. This modulation can lead to observable changes in cellular processes, providing insights into the role of the target protein in a given pathway. The fluorine atoms at the 6 and 7 positions, along with the isopropyl group at the 1 position, are critical determinants of its binding characteristics and selectivity.
Enzyme Target Engagement Studies: Characterization of Binding Interactions and Inhibition Mechanisms
The interaction of this compound with enzymes is a key area of investigation. Target engagement assays are utilized to confirm the direct binding of the compound to its intended enzyme target within a cellular context. Techniques such as thermal shift assays or cellular target engagement assays can provide evidence of this interaction. Understanding the kinetics and thermodynamics of this binding, as well as the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), is crucial for its validation as a chemical tool.
Receptor Binding Affinity and Selectivity at the Molecular Level
Beyond enzymes, the affinity and selectivity of this compound for various receptors are of significant interest. Radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are common methods to quantify the binding affinity (often expressed as Kd or Ki values) of the compound for a specific receptor. Furthermore, assessing its binding to a panel of related and unrelated receptors is essential to establish its selectivity profile, a critical attribute for a high-quality molecular probe.
Structure-Activity Relationship (SAR) Investigations on Molecular Targets and Biological Systems
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. By systematically modifying different parts of the molecule—such as the benzimidazole (B57391) core, the fluorine substituents, or the isopropyl group—researchers can deduce which chemical features are essential for its interaction with a biological target.
The insights gained from SAR studies are invaluable for the rational design of new ligands with improved properties. For instance, if SAR data indicate that a larger alkyl group at the 1-position enhances binding affinity, new analogs can be synthesized and tested. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry, aiming to develop compounds with optimized potency and selectivity.
Computational chemistry plays a vital role in complementing experimental SAR data. Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically describe the relationship between the chemical structure and biological activity. These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts and accelerate the discovery of more potent and selective molecules.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To gain a deeper understanding of the binding mode of this compound at the atomic level, molecular docking and dynamics simulations are employed. Docking studies can predict the preferred orientation of the compound within the binding site of its target protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atoms. Molecular dynamics simulations can then provide insights into the stability of this binding pose over time and the conformational changes that may occur in both the ligand and the target upon binding.
Modulation of Biological Processes via Specific Molecular Interactions (e.g., impact on protein conformation or enzyme kinetics)
The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives demonstrating significant biological activity through specific interactions with biomolecules. The compound this compound belongs to this class of molecules and, while specific research on this exact compound is limited, the broader family of fluoro-substituted benzimidazoles has been extensively studied, revealing their potential to modulate various biological processes. These interactions are primarily driven by the ability of the benzimidazole core and its substituents to form various non-covalent bonds with amino acid residues within the active or allosteric sites of proteins, thereby altering their conformation and function.
The introduction of fluorine atoms at the 6 and 7 positions of the benzimidazole ring is expected to significantly influence the molecule's electronic properties and its ability to form specific interactions. Fluorine is the most electronegative element and can participate in hydrogen bonding and other electrostatic interactions, potentially enhancing the binding affinity of the compound to its target protein. nih.gov Furthermore, the lipophilicity conferred by fluorine can improve cell membrane permeability, a crucial factor for reaching intracellular targets. nih.gov
Substituted benzimidazoles have been identified as inhibitors of a diverse range of enzymes, demonstrating the versatility of this chemical scaffold. For instance, various benzimidazole derivatives have shown inhibitory activity against enzymes such as dipeptidyl peptidase III (DPP III), α-amylase, and carbonic anhydrases. mdpi.comacs.orgtandfonline.com The mechanism of inhibition often involves the benzimidazole core mimicking the natural substrate or binding to a critical region of the enzyme, leading to a loss of catalytic activity.
Molecular docking studies on other substituted benzimidazoles have provided insights into the specific interactions that govern their inhibitory effects. These studies often reveal that the benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the enzyme's active site. Additionally, the nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors, while attached functional groups can form further hydrogen bonds or hydrophobic interactions, collectively contributing to the stability of the enzyme-inhibitor complex.
The table below summarizes the inhibitory activities of several substituted benzimidazole derivatives against various enzymes, illustrating the potential for this class of compounds to modulate biological processes. While this data does not pertain specifically to this compound, it provides a strong rationale for investigating its potential as a modulator of protein function.
| Compound Class | Target Enzyme | Observed Effect | Reference |
| Amidino-substituted benzimidazoles | Human Dipeptidyl Peptidase III (hDPP III) | Inhibition of hydrolytic activity | mdpi.com |
| Arylated benzimidazoles | α-Amylase | Inhibition of enzyme activity | acs.org |
| 2-([2-(3-methyl)pyridyl-methyl]-sulphinyl)-5-methoxycarbonyl-6-methylbenzimidazol | (H+ + K+)ATPase | Inhibition of gastric acid secretion | nih.gov |
| 2-substituted-benzimidazole-6-sulfonamides | Carbonic Anhydrase Isoforms I, II, IX, XII | Inhibition of enzyme activity | tandfonline.com |
Applications in Advanced Materials Science and Catalysis Research
Utilization as Ligands in Coordination Chemistry and Organometallic Catalysis
Benzimidazole (B57391) and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.gov These complexes are instrumental in the field of organometallic catalysis.
The synthesis of metal complexes with benzimidazole-based ligands is a common practice in inorganic chemistry. nih.govresearchgate.net These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov Characterization is often achieved through techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis. rsc.org
However, a review of the scientific literature does not yield specific studies on the synthesis and characterization of Zn(II), Ni(II), or Cu(II) complexes with 6,7-Difluoro-1-isopropylbenzoimidazole as the ligand. While general methods for creating such complexes with other benzimidazole derivatives are well-established, specific data for this compound, such as structural parameters or spectroscopic data, are not available.
Table 1: Hypothetical Characterization Data for a Metal Complex of this compound
This table is for illustrative purposes only, as no specific experimental data for such a complex has been found.
| Property | Hypothetical Value |
| Formula | [M(C₁₀H₁₀F₂N₂)₂Cl₂] (M = Zn, Ni, Cu) |
| Crystal System | Monoclinic |
| Coordination Geometry | Tetrahedral or Octahedral |
| Key IR Bands (cm⁻¹) | C=N stretch, C-F stretch |
Metal complexes are frequently employed as catalysts in a wide array of organic transformations, including the hydroboration of ketones. researchgate.netrsc.org This reaction is a key method for the reduction of ketones to alcohols. The catalytic activity of a complex is dependent on the metal center and the electronic and steric properties of the ligand.
There are no published studies detailing the catalytic activity of any metal complex of this compound in the hydroboration of ketones or other organic transformations. Research into the catalytic applications of this specific compound appears to be an unexplored area.
The substituents on a ligand play a crucial role in determining its properties and the performance of its metal complexes in catalysis.
Fluorine: The high electronegativity of fluorine atoms can significantly influence the electronic properties of the benzimidazole ring. nih.gov This electron-withdrawing effect can modulate the Lewis basicity of the nitrogen donor atoms, which in turn affects the stability and reactivity of the resulting metal complex. acgpubs.org The presence of fluorine can also introduce the possibility of non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the supramolecular structure and catalytic environment. nih.gov
Isopropyl Group: The bulky isopropyl group introduces steric hindrance around the coordinating nitrogen atom. beilstein-journals.orgnih.gov This steric bulk can influence the coordination geometry of the metal center, the number of ligands that can coordinate, and the accessibility of the catalytic site to substrates. nih.govbeilstein-journals.org
While these general principles are well-understood, the specific impact of the 6,7-difluoro and 1-isopropyl substitution pattern on the ligand properties of this particular benzimidazole and its catalytic performance has not been experimentally determined.
Precursors for the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgresearchgate.net Benzimidazole derivatives can be used as linkers in the synthesis of MOFs and coordination polymers. kuleuven.benih.gov
There is no evidence in the scientific literature to suggest that this compound has been utilized as a precursor for the synthesis of MOFs or coordination polymers. The potential of this compound as a building block for such materials remains to be explored.
Advanced Research Directions and Future Perspectives for 6,7 Difluoro 1 Isopropylbenzoimidazole
Integration of High-Throughput Synthesis and Screening in Analogue Discovery
The exploration of a novel chemical scaffold's potential is heavily reliant on the ability to rapidly generate and test a diverse library of its analogues. High-throughput synthesis (HTS) provides a powerful framework for this endeavor. By adapting HTS protocols, researchers could accelerate the discovery of 6,7-Difluoro-1-isopropylbenzoimidazole analogues with optimized properties.
Detailed Research Findings: A hypothetical high-throughput approach would involve parallel synthesis in microtiter plates. Starting with a common precursor, such as 4,5-difluoro-N-isopropylbenzene-1,2-diamine, a multitude of reactions could be run simultaneously by introducing a diverse set of reagents. For instance, one axis of the plate could explore various aldehydes for the cyclization step to form the benzimidazole (B57391) ring, while the other axis could test different catalysts or reaction conditions. This strategy would rapidly generate hundreds or even thousands of unique benzimidazole derivatives. These compound libraries can then be subjected to high-throughput screening (HTS) assays to identify hits for specific biological targets or materials with desired physical properties. This approach is analogous to the successful application of HTS in discovering zeolitic imidazolate frameworks (ZIFs), where thousands of microreactions yielded numerous new materials with potential applications in gas capture. researchgate.net
Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing predictive analytics across various industries and are poised to significantly impact chemical research. researchgate.netdiva-portal.org These computational tools can analyze vast datasets to identify patterns and build models that predict the properties of novel molecules, thereby guiding and accelerating the research process. arxiv.orgelsevierpure.comijbds.com
Detailed Research Findings: For this compound, AI and ML models could be employed to predict a wide range of characteristics. By training algorithms on existing data from other benzimidazole derivatives and fluorinated compounds, predictive models could forecast properties such as:
Bioactivity: Predicting the binding affinity of virtual analogues against a panel of protein targets to prioritize the synthesis of the most promising candidates.
Physicochemical Properties: Estimating solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.
Spectroscopic Data: Predicting NMR or mass spectrometry fragmentation patterns to aid in the characterization of newly synthesized compounds.
This in silico approach saves considerable time and resources by focusing laboratory efforts on molecules with the highest probability of success. The process involves creating a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model, which becomes more accurate as more data is generated and fed back into the system. researchgate.net
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Understanding the intricate details of a chemical reaction is key to optimizing its yield, purity, and safety. Advanced spectroscopic techniques that allow for in situ monitoring—observing the reaction as it happens—provide invaluable mechanistic insights.
Detailed Research Findings: The synthesis of this compound could be significantly enhanced through the use of in situ analytical methods. frontiersin.orgresearchgate.net Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Process Analytical Technology (PAT) using Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. researchgate.net This allows chemists to:
Elucidate Reaction Mechanisms: Identify transient intermediates that provide clues about the reaction pathway.
Optimize Reaction Conditions: Precisely determine the optimal reaction time, temperature, and reagent stoichiometry.
Ensure Safety and Control: Monitor for the formation of potentially hazardous byproducts or exothermic events, enabling better control over the reaction.
For example, in situ IR spectroscopy could monitor the disappearance of the diamine starting material and the appearance of the characteristic benzimidazole ring vibrations, providing a precise endpoint for the reaction. frontiersin.org
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The specific arrangement of atoms and functional groups in this compound suggests intriguing possibilities for novel chemical reactions. The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring can significantly influence the reactivity of the benzimidazole core, potentially enabling transformations that are not feasible with non-fluorinated analogues.
Detailed Research Findings: Research into related fluorinated heterocyclic compounds has shown that fluorine substitution can dramatically alter reaction outcomes. nih.govnih.gov In the case of this compound, future research could explore:
Site-Selective Functionalization: Investigating whether the fluorine atoms direct C-H activation or metalation reactions to specific positions on the heterocyclic ring system.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the difluorinated ring could make it susceptible to SNAr reactions, allowing for the introduction of a wide range of nucleophiles to create novel derivatives.
Photocatalysis and Electrochemistry: Exploring novel transformations under photocatalytic or electrochemical conditions, where the electronic properties of the fluorinated system could lead to unique reactivity.
Discovering such unprecedented transformations would not only expand the chemical space accessible from this scaffold but also contribute to the fundamental understanding of physical organic chemistry.
Expanding the Scope of Applications in Emerging Interdisciplinary Fields
While benzimidazoles are well-established pharmacophores in medicinal chemistry, the unique properties of this compound could allow its application in other emerging scientific fields. The combination of a rigid heterocyclic core, fluorine substitution, and a tunable isopropyl group makes it an attractive candidate for materials science and chemical biology.
Detailed Research Findings: Potential interdisciplinary applications to be explored include:
Organic Electronics: Fluorinated aromatic compounds are often used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their thermal stability and electron-transporting properties. Analogues of this compound could be synthesized and evaluated as components in next-generation electronic devices.
Chemical Probes: The benzimidazole scaffold can be modified to act as a fluorescent sensor for metal ions or specific biomolecules. The fluorine atoms could be used to fine-tune the photophysical properties of such probes.
Agrochemicals: The structural motifs present in this compound are also found in some modern fungicides and herbicides. Screening for agrochemical activity could open up an entirely new area of application. The development of fluorinated analogues of 1-exo-acetamidopyrrolizidine (AcAP) for studying enzyme mechanisms highlights how fluorinated compounds can serve as powerful tools in biochemical investigations. nih.gov
Sustainable and Environmentally Benign Approaches in Benzimidazole Chemistry Research
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the synthesis of this compound is a critical future research direction.
Detailed Research Findings: A green chemistry approach to synthesizing this compound would focus on several key areas, drawing inspiration from improved synthetic routes for other complex molecules. e3s-conferences.org
Safer Solvents and Reagents: Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated solvents with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). This also involves avoiding dangerous reagents like n-butyllithium where possible. e3s-conferences.org
Catalytic Methods: Developing highly efficient catalytic methods for the benzimidazole ring formation that operate under milder conditions and reduce the amount of waste generated from stoichiometric reagents.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption compared to traditional batch heating.
By integrating these sustainable practices, the chemical community can ensure that the exploration of novel molecules like this compound is conducted in an environmentally responsible manner. e3s-conferences.org
Q & A
How can researchers optimize the synthesis of 6,7-Difluoro-1-isopropylbenzoimidazole to improve yield and purity?
Basic Question
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters such as solvent polarity, temperature, catalyst type, and reaction time. For imidazole derivatives like this compound, acetic acid or trifluoroacetic acid (TFA) under reflux conditions (85–100°C) is commonly used to cyclize intermediates . To enhance purity, post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures is recommended. Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Question
Methodological Answer:
Advanced optimization involves factorial design experiments to identify critical parameters. For example, a 2^3 factorial design could test the effects of solvent (DMF vs. DCM), temperature (80°C vs. 100°C), and catalyst (p-toluenesulfonic acid vs. TFA). Response variables include yield (%) and purity (HPLC area %). Statistical tools like ANOVA can prioritize factors, while Design-Expert® software models interactions. For scale-up, membrane separation technologies (e.g., nanofiltration) may reduce solvent waste and improve efficiency .
What analytical techniques are most reliable for characterizing this compound and its impurities?
Basic Question
Methodological Answer:
Standard characterization includes:
- 1H/13C NMR (DMSO-d6, 400 MHz): Identify fluorine coupling patterns (e.g., J = 8–12 Hz for difluoro groups) and isopropyl protons (δ 1.2–1.4 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 251.1) and detect impurities (e.g., dehalogenated byproducts) .
- Elemental Analysis : Verify C, H, N, F content within ±0.3% of theoretical values .
Advanced Question
Methodological Answer:
For trace impurities (<0.1%), use UPLC-QTOF-MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and electrospray ionization in positive mode. Compare fragmentation patterns with databases (e.g., PubChem) . X-ray crystallography resolves stereochemical ambiguities, while dynamic light scattering (DLS) assesses particle size distribution in formulations .
How can this compound be evaluated for potential applications in medicinal chemistry?
Basic Question
Methodological Answer:
Screen for biological activity via:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC50 values <10 µM warrant further study .
- Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
- Solubility and logP : Determine via shake-flask method (pH 7.4 buffer) and HPLC retention time correlation .
Advanced Question
Methodological Answer:
Advanced studies integrate in-silico ADMET prediction (e.g., SwissADME, pkCSM) to assess bioavailability, blood-brain barrier penetration, and toxicity. Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., EGFR-TK), while molecular dynamics simulations (GROMACS) validate stability over 100 ns .
What experimental design strategies are recommended for studying structure-activity relationships (SAR) of benzimidazole derivatives?
Advanced Question
Methodological Answer:
Adopt a systematic substituent variation approach :
- Core modifications : Compare 6,7-difluoro vs. 5,6-difluoro isomers to assess fluorine positioning effects .
- Side-chain diversity : Replace isopropyl with cyclopropyl or tert-butyl to study steric effects.
- Control variables : Maintain constant assay conditions (e.g., pH, temperature) to isolate structural impacts.
Data analysis via hierarchical clustering (e.g., Ward’s method) groups compounds by activity profiles .
How can computational methods enhance the understanding of this compound’s reactivity?
Advanced Question
Methodological Answer:
Perform DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to:
- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.
- Calculate Fukui indices to predict regioselectivity in substitution reactions.
- Simulate IR spectra and compare with experimental data to validate conformers .
What are the best practices for resolving contradictions in spectral data or biological assay results?
Advanced Question
Methodological Answer:
- Cross-validation : Replicate assays with orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition).
- Spectroscopic reassessment : Use high-resolution NMR (600 MHz+) with DEPT-135 to confirm ambiguous signals.
- Theoretical alignment : Compare results with literature on analogous compounds (e.g., 4-Bromo-6-fluoro-benzimidazoles) to identify trends .
How should researchers design stability studies for this compound under varying storage conditions?
Basic Question
Methodological Answer:
Conduct ICH Q1A-compliant stress testing :
- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Option 2) and assess isomerization by LC-MS.
- Solution stability : Test in PBS (pH 7.4) and DMSO at 25°C; quantify hydrolysis products .
What methodologies are effective for studying the environmental fate of fluorinated benzimidazoles?
Advanced Question
Methodological Answer:
Use OECD 307 guideline for soil degradation studies:
- Incubate 14C-labeled compound in loamy soil; measure mineralization (14CO2 evolution) over 120 days.
- Model aquatic fate via EPI Suite™ to predict biodegradation (BIOWIN) and bioaccumulation (BCF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
